An In-depth Technical Guide to 2-(4-Bromo-2-nitrophenyl)ethanamine Hydrochloride (CAS 1375067-77-8)
An In-depth Technical Guide to 2-(4-Bromo-2-nitrophenyl)ethanamine Hydrochloride (CAS 1375067-77-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride, a substituted phenylethylamine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published data on this specific compound, this guide synthesizes information from established chemical principles and data from structurally analogous molecules to present a robust working profile. The guide covers plausible synthetic routes, detailed analytical characterization methodologies, potential research applications, and essential safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel substituted phenylethylamines.
Introduction
Substituted phenylethylamines are a critical class of compounds in drug discovery and development, with a wide range of biological activities.[1] The specific substitution pattern of a bromo group at the 4-position and a nitro group at the 2-position of the phenyl ring, combined with an ethanamine side chain, suggests that 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride could serve as a valuable building block for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.[] This guide aims to provide a detailed technical framework for understanding and utilizing this compound in a research and development setting.
Physicochemical Properties (Inferred)
Due to the lack of specific experimental data for 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride, the following properties are inferred based on the analysis of its structural components and data from similar compounds.
| Property | Inferred Value/Information | Justification/Reference |
| Molecular Formula | C₈H₁₀BrClN₂O₂ | Based on the structure of the hydrochloride salt. |
| Molecular Weight | 297.54 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid, possibly off-white to yellowish in color. | Amine hydrochloride salts are typically crystalline solids.[] The color may be influenced by the nitroaromatic chromophore. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally imparts aqueous solubility.[] |
| Melting Point | Expected to be a relatively high-melting solid. | The melting point of the analogous 2-(4-nitrophenyl)ethylamine hydrochloride is in the range of 211-217 °C.[3] |
Synthesis and Purification
A plausible and efficient synthetic route to 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride can be designed starting from the readily available 4-bromo-2-nitrotoluene. The proposed pathway involves the formation of a key intermediate, 4-bromo-2-nitrophenylacetic acid, followed by its conversion to the target ethanamine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride.
Step-by-Step Experimental Protocols (Exemplary)
Step 1: Synthesis of 4-Bromo-2-nitrobenzyl bromide
This step involves the radical bromination of the methyl group of 4-bromo-2-nitrotoluene.
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To a solution of 4-bromo-2-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-nitrobenzyl bromide, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of 4-Bromo-2-nitrophenylacetonitrile
This step involves a nucleophilic substitution reaction to introduce the nitrile group.
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Dissolve the crude 4-bromo-2-nitrobenzyl bromide (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
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Add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature. Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
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Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
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Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 2-(4-Bromo-2-nitrophenyl)ethanamine
The reduction of the nitrile group to a primary amine can be achieved through catalytic hydrogenation.
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Dissolve 4-bromo-2-nitrophenylacetonitrile (1.0 eq) in a suitable solvent like ethanol or methanol.
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Add a catalyst such as Raney Nickel. Raney Nickel is often preferred over palladium on carbon to minimize the risk of dehalogenation of the aryl bromide.[4]
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Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Bromo-2-nitrophenyl)ethanamine.
Step 4: Formation of 2-(4-Bromo-2-nitrophenyl)ethanamine Hydrochloride
The final step is the formation of the hydrochloride salt.
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Dissolve the crude 2-(4-Bromo-2-nitrophenyl)ethanamine in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.
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A precipitate of the hydrochloride salt should form.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Purification of the Hydrochloride Salt
If impurities are present, the hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.[5] The purity of the final product should be assessed by analytical techniques such as HPLC and melting point determination.
Analytical Characterization (Inferred)
The following section outlines the expected analytical data for 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride based on its structure and known spectroscopic trends for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethylamine side chain.
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Aromatic Protons (around 7.0-8.5 ppm): The substitution pattern on the benzene ring will lead to a specific splitting pattern for the three aromatic protons. The proton ortho to the nitro group is expected to be the most downfield.
-
Ethylamine Protons (-CH₂-CH₂-NH₃⁺): Two triplets are expected for the two methylene groups, likely in the range of 2.8-3.5 ppm. The protons on the carbon adjacent to the ammonium group will be further downfield.
-
Ammonium Protons (-NH₃⁺): A broad singlet is expected, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
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Aromatic Carbons (around 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromo and nitro groups will have characteristic chemical shifts.
-
Ethylamine Carbons (-CH₂-CH₂-NH₃⁺): Two signals are expected for the aliphatic carbons, typically in the range of 30-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the nitro and amine functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Nitro Group (NO₂)[6][7] | 1550-1475 | Asymmetric Stretch |
| 1360-1290 | Symmetric Stretch | |
| Ammonium Group (NH₃⁺) | 3000-2800 (broad) | N-H Stretch |
| ~1600 and ~1500 | N-H Bending | |
| Aromatic Ring | ~3100-3000 | C-H Stretch |
| ~1600, ~1500, ~1450 | C=C Stretch | |
| C-Br Bond | Below 1000 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
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Molecular Ion Peak: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.[8][9]
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Fragmentation Pattern: A common fragmentation pathway for phenylethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzyl cation or related fragments.[7][10] Loss of ammonia (NH₃) from the protonated molecule is also a characteristic fragmentation pathway for phenylethylamines in ESI-MS.[6][8]
Logical Characterization Workflow
Caption: A logical workflow for the analytical characterization of the target compound.
Applications in Research and Development
2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride is a versatile intermediate with potential applications in several areas of chemical research:
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Medicinal Chemistry: As a substituted phenylethylamine, it can serve as a scaffold for the synthesis of novel compounds with potential biological activity.[11] The bromo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.
-
Agrochemicals: The unique substitution pattern may be of interest in the development of new pesticides and herbicides.
-
Materials Science: The compound could be used as a monomer or building block for the synthesis of novel polymers or functional materials.
Safety and Handling
Due to the lack of a specific safety data sheet (SDS) for 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride, the following precautions are based on data for structurally related compounds such as 4-bromonitrobenzene and other amine hydrochlorides.[3][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity (Inferred): Nitroaromatic and halogenated compounds can be toxic and may cause skin and eye irritation.[12] Amine hydrochlorides can also be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
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Conclusion
2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride is a promising chemical intermediate with potential applications in various fields of research and development. While specific data for this compound is scarce, this technical guide provides a comprehensive, inferred profile based on established chemical principles and data from analogous structures. The proposed synthetic routes, analytical characterization methods, and safety guidelines presented herein offer a solid foundation for researchers to work with this compound effectively and safely. As with any novel chemical entity, all experimental work should be conducted with due diligence and appropriate safety precautions.
References
-
Nitro Groups - Spectroscopy. (URL: [Link])
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (URL: [Link])
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (URL: [Link])
-
Infrared of nitro compounds - Chemistry. (URL: [Link])
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (URL: [Link])
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. (URL: [Link])
-
IR: nitro groups. (URL: [Link])
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - MDPI. (URL: [Link])
-
Purification of organic hydrochloride salt? - ResearchGate. (URL: [Link])
-
IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction - PubMed. (URL: [Link])
-
2): FTIR spectrum of phenylethylamine | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Hydroxylamine - Wikipedia. (URL: [Link])
-
Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides - ScholarWorks @ UTRGV. (URL: [Link])
-
Supplementary Data - The Royal Society of Chemistry. (URL: [Link])
-
1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1); (a) Free host cone-3; (b) cone-3 ⊂ 2-phenylethylammonium picrate; (c) free 2-phenylethyl-ammonium picrate. * Denotes the solvent peaks. - ResearchGate. (URL: [Link])
-
The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... - ResearchGate. (URL: [Link])
-
synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. (URL: [Link])
-
Selective Reduction of Nitro Compounds With Titanium(II) Reagents - Semantic Scholar. (URL: [Link])
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. (URL: [Link])
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
-
Phenethylamine - Wikipedia. (URL: [Link])
-
Nitration approach to 4-bromo-2-nitrotoluene (12). - ResearchGate. (URL: [Link])
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. (URL: [Link])
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-2-nitrotoluene | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
